5-Amino-2-methyl-4-(piperidin-1-yl)benzamide
Description
5-Amino-2-methyl-4-(piperidin-1-yl)benzamide is a benzamide derivative characterized by a benzamide backbone substituted with an amino group at position 5, a methyl group at position 2, and a piperidin-1-yl group at position 2. This compound belongs to a broader class of benzamide-based molecules that have garnered attention in medicinal chemistry due to their diverse pharmacological profiles, including activity as kinase inhibitors, allosteric modulators, and receptor ligands .
Properties
IUPAC Name |
5-amino-2-methyl-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-7-12(16-5-3-2-4-6-16)11(14)8-10(9)13(15)17/h7-8H,2-6,14H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZAQVRSUNUWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N)N)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-4-(piperidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2-methyl-4-nitrobenzamide.
Reduction of the Nitro Group: The nitro group in 2-methyl-4-nitrobenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Substitution with Piperidine: The final step involves the substitution of the amino group with piperidine through a nucleophilic substitution reaction.
Industrial Production Methods
the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-4-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and piperidinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
5-Amino-2-methyl-4-(piperidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-4-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzamide Derivatives
Key Observations :
- Piperidine vs. Piperazine: Unlike the piperazine-containing compound in , 5-Amino-2-methyl-4-(piperidin-1-yl)benzamide features a piperidine ring, which reduces nitrogen count and alters conformational flexibility. Piperidine’s chair conformation (as seen in ) may enhance membrane permeability compared to piperazine derivatives.
- Substituent Position : The 4-piperidin-1-yl group distinguishes it from mGlu5 PAMs like CPPHA, which have substitutions at positions 3 and 4 with aromatic heterocycles .
Pharmacological and Functional Comparisons
- mGlu5 Allosteric Modulation: Benzamides such as CPPHA and related HTS-derived compounds (EC50 ≤1 μM) act as mGlu5 positive allosteric modulators (PAMs) . The absence of electron-withdrawing groups (e.g., fluoro in ) in 5-Amino-2-methyl-4-(piperidin-1-yl)benzamide may reduce its affinity for mGlu5 compared to these analogs.
- Kinase Inhibition: Compounds like BMS-509744 and PF-06465469 (kinase inhibitors from ) share a benzamide backbone but incorporate bulkier substituents (e.g., acryloylpiperidine) for enhanced selectivity.
- Dopamine Receptor Selectivity : Piperazine-containing benzamides in show selectivity for dopamine D3 receptors, whereas the piperidine analog here may exhibit divergent receptor interactions due to reduced basicity and steric effects.
Biological Activity
5-Amino-2-methyl-4-(piperidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
5-Amino-2-methyl-4-(piperidin-1-yl)benzamide features a piperidine ring, which is known for its role in various biological activities. The compound can be represented structurally as follows:
This structure allows it to interact with multiple biological targets, contributing to its pharmacological profile.
The precise mechanism of action for 5-Amino-2-methyl-4-(piperidin-1-yl)benzamide is not fully elucidated; however, it is believed to interact with specific receptors and enzymes involved in various biochemical pathways. Research indicates that compounds containing piperidine moieties can modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS), and may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
Anticancer Activity
Recent studies have shown that derivatives of 5-Amino-2-methyl-4-(piperidin-1-yl)benzamide exhibit significant anticancer effects. For instance, compounds with similar structures have demonstrated inhibitory activity against various cancer cell lines, including breast, ovarian, and colorectal cancers. The IC50 values for these compounds ranged from 7.9 µM to 92 µM, indicating their potential as therapeutic agents in oncology .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may act as a selective inhibitor of COX enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Table 1: Biological Activity Summary of 5-Amino-2-methyl-4-(piperidin-1-yl)benzamide Derivatives
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 7.9 - 92 | |
| Anticancer | Ovarian Cancer Cells | 15 - 75 | |
| Anti-inflammatory | COX-1 Inhibition | < 10 | |
| Anti-inflammatory | COX-2 Inhibition | < 20 |
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of piperidine derivatives against human cancer cells demonstrated that modifications in the benzamide structure significantly enhanced anticancer activity. The lead compound displayed a notable reduction in cell viability across multiple cancer types, suggesting a promising avenue for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory potential of this compound revealed that it effectively reduced inflammation markers in cellular models. The mechanism was linked to the inhibition of COX enzymes, providing a basis for its use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
